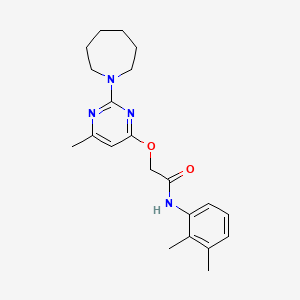

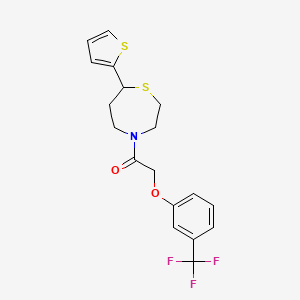

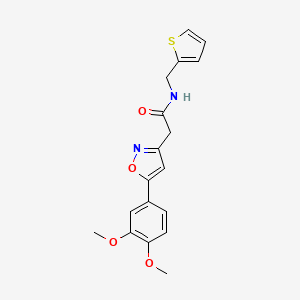

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2,3-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2,3-dimethylphenyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015 for the treatment of NSCLC patients with the T790M mutation.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is related to a class of chemicals involved in various synthetic and chemical reaction studies. For instance, compounds with pyrimidine derivatives, such as 4,6-Dichloro-2-methylpyrimidine, an important intermediate in synthetic anticancer drugs like dasatinib, showcase the significance of such structures in medicinal chemistry. The synthesis involves cyclization and chlorination processes, highlighting the compound's relevance in chemical synthesis research (Guo Lei-ming, 2012).

Antimicrobial Applications

Pyrimidinone and oxazinone derivatives, synthesized using pyridine and citrazinic acid, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains and compared with standard drugs like streptomycin and fusidic acid, demonstrating their potential in developing new antimicrobial agents (A. Hossan et al., 2012).

Reactivity and Chemical Transformations

The study of chemical transformations, such as the oxidation reactivity channels for compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides, contributes to our understanding of organic synthesis mechanisms. These studies involve the exploration of different oxidants and reaction conditions to yield various products, enriching the knowledge of chemical reactivity and synthetic pathways (Sylvie L. Pailloux et al., 2007).

Heterocyclic Compound Synthesis

The synthesis of complex heterocyclic compounds, such as those containing the azepino and pyrido pyrimidine derivatives, highlights the versatility of pyrimidine in constructing biologically relevant molecules. These syntheses involve intricate reactions like intramolecular cyclization, showcasing the compound's utility in generating diverse heterocyclic structures (V. Granik et al., 1978).

Properties

IUPAC Name |

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-15-9-8-10-18(17(15)3)23-19(26)14-27-20-13-16(2)22-21(24-20)25-11-6-4-5-7-12-25/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAJASWGERKTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-9-(4-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2664735.png)

![4-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2664736.png)

![3-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B2664738.png)

![2,5-Di-tert-butyl-pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2664741.png)

![2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664742.png)